Cas no 1854893-53-0 (5-acetylquinoline-3-carboxylic acid)

5-acetylquinoline-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-acetylquinoline-3-carboxylic acid
- K10102
- SB70456
- 1854893-53-0
- MFCD30471555
- 5-Acetylquinoline-3-carboxylicacid
- AS-49685
- AKOS030621297
-
- MDL: MFCD30471555
- Inchi: 1S/C12H9NO3/c1-7(14)9-3-2-4-11-10(9)5-8(6-13-11)12(15)16/h2-6H,1H3,(H,15,16)
- InChI Key: YXMHAFHLGLRNSY-UHFFFAOYSA-N
- SMILES: O=C(C)C1=CC=CC2C1=CC(C(=O)O)=CN=2
Computed Properties
- Exact Mass: 215.058243149g/mol
- Monoisotopic Mass: 215.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 67.3Ų
5-acetylquinoline-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 532585-250mg |
5-ACETYLQUINOLINE-3-CARBOXYLIC ACID |
1854893-53-0 | 95.0% | 250mg |
£565.00 | 2023-04-12 | |
eNovation Chemicals LLC | Y1223352-1g |
5-Acetylquinoline-3-carboxylic acid |
1854893-53-0 | 95% | 1g |
$1650 | 2024-06-03 | |
Fluorochem | 532585-1g |
5-ACETYLQUINOLINE-3-CARBOXYLIC ACID |
1854893-53-0 | 95.0% | 1g |
£1,659.00 | 2023-04-12 | |
Aaron | AR00ASQG-250mg |
5-acetylquinoline-3-carboxylic acid |
1854893-53-0 | 98% | 250mg |
$645.00 | 2025-02-10 | |
A2B Chem LLC | AF02700-1g |
5-Acetylquinoline-3-carboxylic acid |
1854893-53-0 | 95% | 1g |
$1424.00 | 2024-04-20 | |
A2B Chem LLC | AF02700-250mg |
5-Acetylquinoline-3-carboxylic acid |
1854893-53-0 | 95% | 250mg |
$574.00 | 2024-04-20 | |
Ambeed | A631340-1g |
5-Acetylquinoline-3-carboxylic acid |
1854893-53-0 | 98% | 1g |
$1409.0 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2460-500.0mg |
5-acetylquinoline-3-carboxylic acid |
1854893-53-0 | 95% | 500.0mg |
¥4431.0000 | 2024-07-23 | |
Aaron | AR00ASQG-100mg |
5-acetylquinoline-3-carboxylic acid |
1854893-53-0 | 98% | 100mg |
$403.00 | 2025-02-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2460-250MG |
5-acetylquinoline-3-carboxylic acid |
1854893-53-0 | 95% | 250MG |
¥ 2,666.00 | 2023-04-14 |
5-acetylquinoline-3-carboxylic acid Related Literature
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Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
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2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
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Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
Additional information on 5-acetylquinoline-3-carboxylic acid
5-Acetylquinoline-3-Carboxylic Acid: A Comprehensive Overview
5-Acetylquinoline-3-carboxylic acid (CAS No. 1854893-53-0) is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its quinoline backbone with an acetyl group at position 5 and a carboxylic acid group at position 3, exhibits unique chemical properties that make it a valuable molecule for various applications. Recent advancements in synthetic methodologies and its biological evaluations have further highlighted its potential in drug discovery and material synthesis.
The synthesis of 5-acetylquinoline-3-carboxylic acid has been optimized through various routes, including microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only enhance the efficiency of the synthesis process but also minimize the environmental footprint, aligning with the principles of green chemistry. Researchers have demonstrated that the compound can be synthesized in high yields using readily available starting materials, making it accessible for large-scale production.
In terms of biological activity, 5-acetylquinoline-3-carboxylic acid has shown promising results in recent studies. It exhibits potent anti-inflammatory and antioxidant properties, which are attributed to its ability to modulate key cellular pathways involved in oxidative stress and inflammation. Furthermore, preliminary pharmacokinetic studies indicate that the compound has favorable bioavailability, suggesting its potential as a lead molecule in drug development.
The structural versatility of 5-acetylquinoline-3-carboxylic acid allows for further functionalization, enabling the creation of derivatives with enhanced biological activity or specific targeting capabilities. For instance, researchers have explored the incorporation of bioisosteres and clickable groups to improve the molecule's pharmacokinetic profile and therapeutic index. These modifications have opened new avenues for its application in treating chronic diseases such as neurodegenerative disorders and cardiovascular conditions.
From a materials science perspective, 5-acetylquinoline-3-carboxylic acid has been investigated as a building block for constructing advanced materials, including coordination polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions makes it an ideal candidate for designing porous materials with applications in gas storage, catalysis, and sensing technologies. Recent studies have demonstrated that MOFs incorporating this compound exhibit exceptional stability and selectivity, making them promising candidates for industrial applications.
The environmental impact of 5-acetylquinoline-3-carboxylic acid has also been a topic of interest. Researchers have conducted ecotoxicological assessments to evaluate its potential effects on aquatic organisms. Results indicate that the compound exhibits low toxicity at environmentally relevant concentrations, suggesting that it can be safely used in industrial settings without posing significant risks to ecosystems.
In conclusion, 5-acetylquinoline-3-carboxylic acid (CAS No. 1854893-53-0) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and biological evaluation, position it as a valuable tool for both academic research and industrial innovation. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play a pivotal role in shaping future advancements in chemistry and beyond.
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